molecular formula C17H16ClN5O2 B2795014 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide CAS No. 1105236-67-6

2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide

Cat. No.: B2795014
CAS No.: 1105236-67-6
M. Wt: 357.8
InChI Key: LAYVGIXFHUWYSI-UHFFFAOYSA-N
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Description

The compound 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a pyrazolo-pyridazinone derivative featuring a 3-chlorophenyl substituent at position 1, a cyclopropyl group at position 4, and an N-methylacetamide side chain. Its core structure distinguishes it from other pyrazolo-fused heterocycles due to the pyridazinone scaffold (six-membered ring with two adjacent nitrogen atoms), which confers unique electronic and steric properties.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-19-14(24)9-22-17(25)16-13(15(21-22)10-5-6-10)8-20-23(16)12-4-2-3-11(18)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYVGIXFHUWYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes , respectively. The compound also displayed an oral bioavailability of 59.55% , indicating that a significant proportion of the drug is able to reach the systemic circulation when administered orally.

Biological Activity

The compound 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide , a member of the pyrazolo[3,4-d]pyridazine family, exhibits significant potential in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22ClN5O2C_{24}H_{22}ClN_5O_2 with a molecular weight of 447.92 g/mol . It possesses a complex structure characterized by a pyrazolo[3,4-d]pyridazine core, which is known for its pharmacological relevance.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazolo[3,4-d]pyridazine have shown efficacy against various bacterial strains. A study highlighted that certain triazole-fused compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential effectiveness.

Antitumor Activity

The compound's structural features align with those of known antitumor agents. Pyrazolo[3,4-d]pyridazines have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase pathways. For example, compounds in this class have been reported to selectively inhibit c-Met kinases involved in tumor progression . The potential for this compound to act as an antitumor agent warrants further investigation.

Interaction with Cytochrome P450

The compound has been identified as an inhibitor of Cytochrome P450 isoforms in human liver microsomes, which is crucial for drug metabolism . This interaction suggests that the compound could influence the pharmacokinetics of co-administered drugs and highlights the need for careful consideration in polypharmacy scenarios.

Case Studies

  • Antibacterial Efficacy : A study involving a series of pyrazolo[3,4-d]pyridazine derivatives demonstrated significant antibacterial activity against drug-resistant strains. The lead compound exhibited an MIC comparable to established antibiotics, indicating its potential as a new therapeutic agent .
  • Cancer Treatment Research : In preclinical models, related compounds have shown promising results in inhibiting tumor growth and metastasis through targeted kinase inhibition. These findings support the hypothesis that the compound may possess similar antitumor properties .

Research Findings

A summary of key findings related to the biological activity of similar compounds is presented in Table 1.

Activity Type Compound Class MIC/IC50 Values Target Pathways
AntibacterialPyrazolo[3,4-d]pyridazines0.125 - 8 μg/mLDNA gyrase, Topoisomerase IV
AntitumorTriazole-Fused Pyrazolines0.005 μMc-Met kinase inhibition
Cytochrome P450 InhibitionVarious Pyrazole DerivativesN/ADrug metabolism modulation

Comparison with Similar Compounds

The evidence highlights structurally related pyrazolo-pyridine-N-acetamide derivatives synthesized via analogous methods. Below is a detailed comparison based on substituents, synthetic routes, and physicochemical properties.

Structural Differences

Compound Name / Identifier Core Structure Position 1 Substituent Position 4 Substituent Acetamide Side Chain
Target Compound Pyrazolo[3,4-d]pyridazin 3-Chlorophenyl Cyclopropyl N-methylacetamide
Compound 4c () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl Methyl N-(4-methoxyphenyl)acetamide
Compound 4h () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl Methyl N-(4-nitrophenyl)acetamide

Key Observations :

  • The target compound’s pyridazinone core (vs. pyridinone in analogs) alters electron distribution and hydrogen-bonding capacity.
  • Cyclopropyl at position 4 introduces ring strain and lipophilicity, contrasting with the methyl group in analogs.
  • 3-Chlorophenyl (meta-substitution) vs. 4-chlorophenyl (para-substitution) in analogs may influence steric interactions and binding affinity.

Comparison :

  • The target’s cyclopropyl group may require specialized reagents (e.g., cyclopropane carboxylic acid derivatives) compared to the methyl group in analogs.
  • Substituents on the acetamide side chain (nitro, methoxy) in analogs necessitate controlled reaction conditions to avoid side reactions, whereas the target’s N-methyl group simplifies functionalization.

Physicochemical Properties

Property Target Compound (Hypothesized) Compound 4c Compound 4h
Melting Point (°C) 200–210 (estimated) 209–211 231–233
IR C=O Stretch (cm⁻¹) ~1680 1682 1668
Solubility Moderate (cyclopropyl) Low (methoxy) Very low (nitro)
Molecular Weight (g/mol) ~420 (estimated) 498 513

Key Observations :

  • The nitro group in Compound 4h increases molecular weight and reduces solubility compared to the methoxy group in 4c .
  • The target’s cyclopropyl group may enhance lipophilicity (logP ~3.5 estimated) relative to methyl (logP ~2.8 in 4c/4h).
  • Melting points correlate with crystallinity: nitro-substituted 4h has the highest mp due to strong intermolecular dipole interactions .

Spectroscopic and Analytical Data

NMR and MS Trends
  • 1H NMR :
    • Target compound’s cyclopropyl protons (δ ~0.8–1.5 ppm) would contrast with the methyl group (δ ~1.8 ppm) in analogs .
    • Aromatic protons in the 3-chlorophenyl group (δ ~7.3–7.6 ppm) align with analogs’ 4-chlorophenyl signals .
  • Mass Spectrometry :
    • Target compound’s molecular ion (M⁺ ~420) is lighter than analogs (M⁺ 498–513) due to cyclopropyl’s lower mass vs. substituted aryl groups .
Elemental Analysis
Compound Calculated C% Found C% Calculated H% Found H%
4c 67.40 67.63 4.65 4.44
4h 63.10 62.96 3.92 4.22

Purity: Analogs show minor deviations (<0.5%), indicating high synthetic efficiency . The target compound would require similar precision.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?

The synthesis typically involves multi-step reactions starting from substituted pyridazine or pyrazole precursors. Key steps include cyclopropane ring introduction via alkylation (using cyclopropyl halides) and amide coupling. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution reactions, while catalysts like palladium may facilitate cross-coupling steps . Reaction progress is monitored using HPLC for purity assessment and NMR to confirm intermediate structures . For example, highlights ethanol or acetic acid as solvents with acid catalysts (HCl/H₂SO₄), achieving yields >70% under reflux.

Q. How is the molecular structure validated, and what analytical techniques are critical?

Structural validation relies on X-ray crystallography for absolute configuration determination and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. NMR (¹H/¹³C) is indispensable for tracking substituent positions, particularly distinguishing between pyridazinone and acetamide proton environments . provides SMILES and InChI descriptors for computational validation, while uses comparative tables to highlight structural uniqueness.

Q. What initial biological screening methods are used to assess pharmacological potential?

In vitro assays (e.g., enzyme inhibition, cell viability) are prioritized. For instance, pyrazolo-pyridazine derivatives are screened against kinases or inflammatory targets (e.g., COX-2) using fluorescence-based assays . notes IC₅₀ values derived from dose-response curves, with data normalized to controls.

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analysis of dose-response curves and cheminformatics tools (e.g., molecular docking) help reconcile differences. For example, compares cytotoxicity data across studies, attributing variations to substituent electronic effects (e.g., electron-withdrawing groups enhancing target binding). Validating results with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) is recommended .

Q. What strategies optimize the compound’s pharmacokinetic profile?

Prodrug modification (e.g., esterification of the acetamide) improves solubility, while cyclopropyl group tuning balances metabolic stability and bioavailability. suggests thioacetamide derivatives enhance half-life by resisting CYP450 oxidation. In silico ADMET prediction (e.g., SwissADME) guides substituent selection to reduce hepatotoxicity risks .

Q. What mechanistic insights explain its interaction with biological targets?

Molecular dynamics simulations reveal that the pyridazinone core acts as a hydrogen-bond acceptor with kinase ATP pockets, while the 3-chlorophenyl group occupies hydrophobic subpockets. identifies key residues (e.g., Lys-68 in MAPK1) via mutagenesis studies. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, showing entropy-driven interactions .

Methodological Considerations Table

AspectTechnique/ApproachKey Reference
Synthesis MonitoringHPLC (C18 column, acetonitrile/water gradient)
Structural Validation¹H NMR (400 MHz, DMSO-d₆) + X-ray crystallography
Biological ScreeningMTT assay (HeLa cells, 48h incubation)
Mechanistic AnalysisDocking (AutoDock Vina) + MD simulations (GROMACS)

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